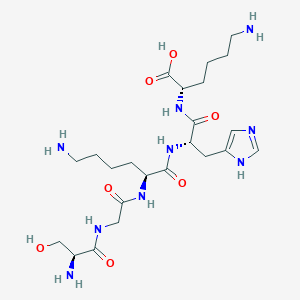
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine typically involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by a reaction with various sodium azides . Another method involves the Knoevenagel reaction, where 8-formyl-7-hydroxy coumarin is treated with N,N-disubstituted cyano acetamides in the presence of piperidine .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve the use of green chemistry principles, such as using green solvents and catalysts. These methods aim to reduce the environmental impact of chemical synthesis while maintaining high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Substitution reactions often involve the use of alkyl halides and bases .
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, substituted coumarins, and various oxidized forms of the compound .
Applications De Recherche Scientifique
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Used in the production of perfumes and fabric conditioners due to its pleasant fragrance
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine involves its interaction with various molecular targets and pathways. The compound can interfere with tumor microenvironment lactate flux, inhibiting the influx of lactate in tumor cells expressing MCT1 and MCT4 . This mechanism is particularly relevant in the context of its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine include:
7-Hydroxycoumarin: Known for its antimicrobial and anticancer properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure to warfarin.
Uniqueness
Its ability to interfere with lactate flux in tumor cells also highlights its potential as a novel anticancer agent .
Propriétés
Numéro CAS |
645352-43-8 |
|---|---|
Formule moléculaire |
C14H13NO5 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
2-[ethyl-(3-formyl-2-oxochromen-7-yl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-15(7-13(17)18)11-4-3-9-5-10(8-16)14(19)20-12(9)6-11/h3-6,8H,2,7H2,1H3,(H,17,18) |
Clé InChI |
XJEFOJUVACXCEJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


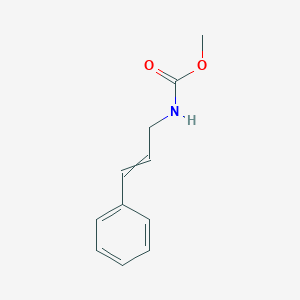
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
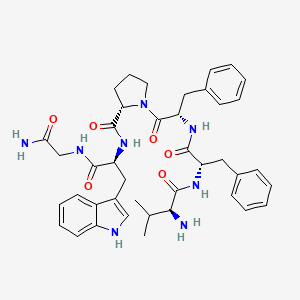


![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

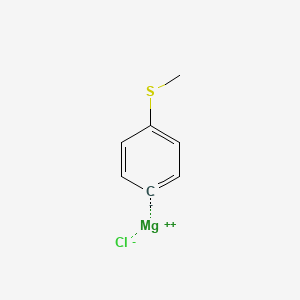
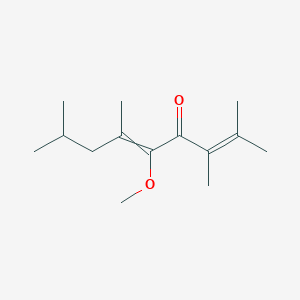
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)

![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
